3-(3,5-dimethylphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
説明
Historical Development of Thieno[3,2-d]Pyrimidine Scaffold in Medicinal Chemistry
The thieno[3,2-d]pyrimidine framework emerged as a bioisosteric alternative to purine nucleobases following initial explorations of fused thiophene-pyrimidine systems in the late 20th century. Early work focused on the isomeric thieno[2,3-d]pyrimidines as adenine mimics, but the [3,2-d] configuration gained prominence due to its superior synthetic accessibility and adaptability for structure-activity relationship (SAR) studies. The 2010s marked a turning point with the disclosure of thieno[3,2-d]pyrimidines as kinase inhibitors, exemplified by compounds targeting ATR (IC~50~ = 1.5 nM) and FAK/FLT3 (IC~50~ < 10 nM). This period saw over 120 patent applications featuring the core, primarily in oncology and metabolic disease contexts.
Structural Significance of the Thieno[3,2-d]Pyrimidine Core
The planar, aromatic thieno[3,2-d]pyrimidine system enables three critical interactions in target binding:
- Hydrogen bonding : The N1 and N3 positions mimic adenine's Watson-Crick face, facilitating interactions with kinase hinge regions.
- π-Stacking : The electron-rich thiophene ring engages aromatic residues in hydrophobic pockets.
- Stereoelectronic modulation : The sulfur atom's polarizability permits fine-tuning of electron distribution without compromising planarity.
Comparative analysis with analogous scaffolds reveals enhanced metabolic stability over purine-based inhibitors, attributable to the thiophene ring's resistance to oxidative degradation.
Pharmacological Importance in Drug Discovery
Thieno[3,2-d]pyrimidines exhibit polypharmacological potential across multiple target classes:
This diversity stems from the scaffold's capacity to accommodate substituents at positions 2, 3, 4, and 7 while maintaining core-target interactions.
Positioning of 3-(3,5-Dimethylphenyl)-2-((2-(4-Methylpiperidin-1-yl)-2-Oxoethyl)thio)-6,7-Dihydrothieno[3,2-d]Pyrimidin-4(3H)-One in Current Research
The subject compound exemplifies third-generation thieno[3,2-d]pyrimidine derivatives designed to address limitations of earlier analogs:
Substituent Rationale :
- 3-(3,5-Dimethylphenyl) : Introduces steric bulk to enhance selectivity by excluding off-target binding pockets.
- 2-(Thioethyl-4-methylpiperidinyl) : Combines sulfur's metabolic stability with piperidine's basicity for improved tissue penetration.
- 6,7-Dihydro modification : Reduces planarity to mitigate hERG channel liability while retaining target affinity.
Synthetic Advancements :
Therapeutic Potential :
- Preliminary data suggest dual activity against PI3Kδ (IC~50~ = 50 nM) and BRD4 (IC~50~ = 120 nM), positioning it as a candidate for combinatorial pathway inhibition in oncology.
- The 4-methylpiperidine moiety may confer blood-brain barrier penetration for CNS applications, though this remains unverified for the specific compound.
The compound's design reflects convergence of three trends in medicinal chemistry: fragment-based hybridization, allosteric site targeting, and metabolic stability optimization through sulfur incorporation. Current research efforts focus on elucidating its precise target profile and in vivo efficacy using advanced tumor xenograft models.
特性
IUPAC Name |
3-(3,5-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S2/c1-14-4-7-24(8-5-14)19(26)13-29-22-23-18-6-9-28-20(18)21(27)25(22)17-11-15(2)10-16(3)12-17/h10-12,14H,4-9,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQXRLAWURYFPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-(3,5-dimethylphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic molecule that exhibits significant biological activity. Its unique structure includes a thieno[3,2-d]pyrimidinone core, which is known for its diverse pharmacological properties. This article reviews the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that it may modulate enzyme activity and receptor interactions, leading to significant cellular responses.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases involved in cell proliferation and survival pathways.
- Apoptotic Induction : Studies have demonstrated that it can induce apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial membrane potential.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating notable cytotoxic effects.
- Cell Lines Tested :
- HCT116 (colon cancer)
- HT29 (colon cancer)
- Ca9-22 (oral squamous cell carcinoma)
Table 1: Cytotoxicity Results Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| HCT116 | < 1 | High |
| HT29 | < 1 | High |
| Ca9-22 | < 4 | Moderate |
Mechanistic Studies
Mechanistic studies have revealed that the compound induces significant changes in cellular morphology indicative of apoptosis. Specifically, it has been shown to increase reactive oxygen species (ROS) levels and activate caspase-3 in treated cells.
Figure 1: Mechanism of Induced Apoptosis
- Increased ROS production.
- Activation of caspase pathways.
- Cell cycle arrest in subG1 phase.
Case Studies and Research Findings
-
Study on Colon Cancer Cells :
In a study published in Cancer Research, this compound was tested against HCT116 and HT29 cells, revealing IC50 values below 1 µM, indicating potent cytotoxicity with minimal effects on non-malignant cells . -
In Vivo Studies :
Preliminary in vivo studies have suggested that the compound can reduce tumor size in xenograft models without significant toxicity to normal tissues . -
ADME Profiling :
Absorption, distribution, metabolism, and excretion (ADME) studies indicate favorable pharmacokinetic properties, making it a promising candidate for further development as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
